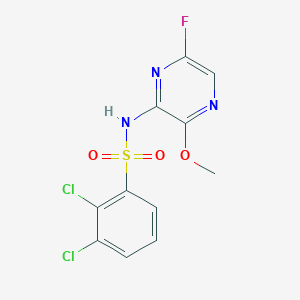
2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H8Cl2FN3O3S. This compound is known for its unique structure, which includes a dichlorobenzene ring, a fluoropyrazine ring, and a methoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,3-dichlorobenzenesulfonyl chloride with 6-fluoro-3-methoxypyrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学的研究の応用
2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,3-Dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide
- 2,3-Dichloro-N-(5-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide
- 2,3-Dichloro-N-(4-methoxypyrazin-2-yl)benzenesulfonamide
Uniqueness
2,3-Dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide is unique due to the specific position of the fluorine and methoxy groups on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
特性
分子式 |
C11H8Cl2FN3O3S |
|---|---|
分子量 |
352.2 g/mol |
IUPAC名 |
2,3-dichloro-N-(6-fluoro-3-methoxypyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H8Cl2FN3O3S/c1-20-11-10(16-8(14)5-15-11)17-21(18,19)7-4-2-3-6(12)9(7)13/h2-5H,1H3,(H,16,17) |
InChIキー |
YCSFBUKPRDTQLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(N=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)











![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)

